Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate
Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate
Brand Name:
Vulcanchem
CAS No.:
120164-72-9
VCID:
VC20889250
InChI:
InChI=1S/C14H16N2O4S/c1-5-20-13(19)12(18)16-14-15-9-6(2)7(3)10(17)8(4)11(9)21-14/h17H,5H2,1-4H3,(H,15,16,18)
SMILES:
CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C
Molecular Formula:
C14H16N2O4S
Molecular Weight:
308.35 g/mol
Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate
CAS No.: 120164-72-9
Cat. No.: VC20889250
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-72-9 |
|---|---|
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 308.35 g/mol |
| IUPAC Name | ethyl 2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate |
| Standard InChI | InChI=1S/C14H16N2O4S/c1-5-20-13(19)12(18)16-14-15-9-6(2)7(3)10(17)8(4)11(9)21-14/h17H,5H2,1-4H3,(H,15,16,18) |
| Standard InChI Key | GYSPAEXHDJAWCI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
| Canonical SMILES | CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator